Epipterosin L

Vue d'ensemble

Description

Molecular Structure Analysis

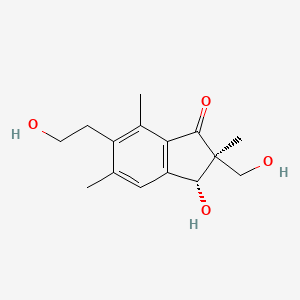

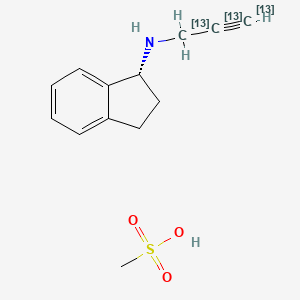

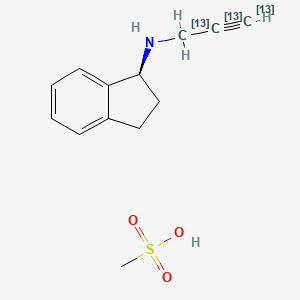

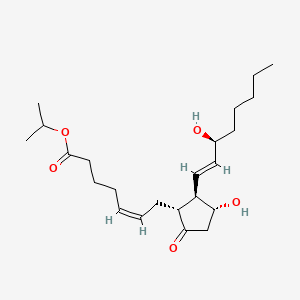

Epipterosin L has a molecular weight of 264.32 g/mol . It contains 40 bonds in total, including 20 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Physical And Chemical Properties Analysis

Epipterosin L has several computed properties. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 77.8 Ų . The exact mass and monoisotopic mass are both 264.13615911 g/mol .Applications De Recherche Scientifique

Eclipta prostrata for Hair Growth : A study by Lee et al. (2019) found that Eclipta prostrata L. (EP) promotes hair growth. EP enhanced anagen induction in mice and regulated FGF-7 and FGF-5, suggesting its potential in hair growth promotion.

Erythropoietin (Epo) in Therapeutics : A review by Murua et al. (2011) discusses the roles of erythropoietin in signaling pathways and its therapeutic applications. This includes its hematopoietic activity and recent discoveries of nonerythropoietic actions.

Role of E-Prostanoid 3 Receptor in Blood Pressure Regulation : Research by Chen et al. (2012) indicates that the E-prostanoid (EP) 3 receptor plays a significant role in regulating blood pressure. Inactivation of EP3 led to reduced arterial contractility and attenuated angiotensin II pressor response.

Etoposide (VP-16-213) in Cancer Treatment : A paper by O'dwyer et al. (1985) discusses etoposide, an anticancer drug, which has shown activity in treating various neoplastic disorders including testicular and small-cell lung cancers, lymphomas, leukemia, and Kaposi's sarcoma.

EpiProfile 2.0 Software in Epigenetic Studies : A study by Yuan et al. (2018) introduces EpiProfile 2.0, a software platform for the quantification of histone marks via LC-MS/MS. This tool is crucial for epigenetic research relevant to biology and medicine.

Geniposide in Apoptosis Modulation : A study by Song et al. (2014) explored geniposide, a compound with anti-inflammatory and anti-apoptotic activities. It modulates TLR4 and apoptosis-related factors in mouse mammary glands.

Safety and Hazards

The safety data sheet for Epipterosin L suggests handling it in a well-ventilated place and wearing suitable protective clothing to avoid contact with skin and eyes . It also advises against the formation of dust and aerosols and recommends using non-sparking tools . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and use personal protective equipment .

Mécanisme D'action

Target of Action

Epipterosin L is a natural sesquiterpenoid

Mode of Action

The mode of action of Epipterosin L is currently unknown due to the lack of scientific studies on this specific compound . More research is required to elucidate the compound’s interaction with its targets and any resulting changes.

Propriétés

IUPAC Name |

(2S,3R)-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-8-6-11-12(9(2)10(8)4-5-16)14(19)15(3,7-17)13(11)18/h6,13,16-18H,4-5,7H2,1-3H3/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAFRMHKOSBPID-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2O)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)[C@@]([C@@H]2O)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901115554 | |

| Record name | (2S,3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901115554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epipterosin L | |

CAS RN |

52611-75-3 | |

| Record name | (2S,3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52611-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901115554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[9-(Diethylamino)-5H-benzo[a]phenoxazin-5-ylidene]malononitrile](/img/structure/B586446.png)

![(1R)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B586449.png)